N-Formyl Varénicline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Formyl Varenicline (NFV) involves the reaction of Varenicline with formic acid. This process, identified in pharmaceutical formulations, highlights the formation of NFV through direct reaction with formic acid, as well as N-methylvarenicline (NMV) via an Eschweiler-Clarke reaction involving both formic acid and formaldehyde. These reactions are notably influenced by the presence of polyethylene glycol (PEG) in the formulation, with oxidative degradation of PEG leading to the formation of the reactants formaldehyde and formic acid. The stability of Varenicline against these reactions is enhanced by minimizing PEG concentration, incorporating antioxidants in the coating, and using oxygen scavengers in packaging (Waterman et al., 2008).

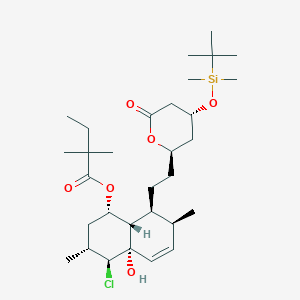

Molecular Structure Analysis

Molecular structure analysis of Varenicline L-tartrate, from which N-Formyl Varenicline is derived, shows that its crystal forms exhibit distinct thermodynamic stability relationships. Form B is identified as the stable anhydrous form at room temperature, while the monohydrate form (Form C) becomes stable under higher water vapor pressures. This understanding of Varenicline L-tartrate's polymorphism aids in grasping the structural basis influencing the formation and stability of N-Formyl Varenicline derivatives (Murphy et al., 2010).

Applications De Recherche Scientifique

Tests d'incompatibilité dépendants de la dégradation oxydative

N-Formyl Varénicline est utilisé dans l'étude de l'incompatibilité dépendante de la dégradation oxydative des médicaments contenant des groupements amines avec les PEG à l'état solide . Cette recherche est cruciale pour comprendre comment les impuretés réactives provenant des excipients peuvent causer des problèmes de stabilité des médicaments .

N-méthylation et N-formylation dans les comprimés osmotiques

This compound est utilisé dans l'étude de la N-méthylation et de la N-formylation d'un médicament à amine secondaire (Varénicline) dans un comprimé osmotique . Cette recherche fournit des informations sur la dégradation du tartrate de varénicline, un médicament contre le tabagisme à base d'amine, lors d'une phase précoce de développement d'une formulation osmotique à libération contrôlée (CR) .

Chromatographie d'échange d'ions

This compound est utilisé comme standard dans les applications de chromatographie d'échange d'ions (IC) . L'IC est une technique analytique utilisée pour la séparation et la quantification des anions et des cations dans les échantillons aqueux .

Formulations pharmaceutiques

This compound est utilisé dans le développement de formulations pharmaceutiques . En particulier, il est utilisé dans l'étude des formulations de varénicline où les formes posologiques produites génèrent dans des conditions de stockage spécifiées moins d'environ 4% .

Mécanisme D'action

Target of Action

N-Formyl Varenicline primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it acts as a partial agonist of the alpha4/beta2 subtype of the nAChR . It also interacts with alpha3/beta4 and weakly with alpha3beta2 and alpha6-containing receptors . A full agonism is displayed on alpha7-receptors . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

N-Formyl Varenicline exhibits a receptor-dependent mode of action . It acts as a low-efficacy partial agonist to the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nAChRs and a high-efficacy full agonist to the α7 neuronal nAChR . This means that it can both activate these receptors and displace other agonists, such as nicotine, from these receptors .

Biochemical Pathways

It is known that the compound can lead to the formation of two products: n-methylvarenicline (nmv) and n-formylvarenicline (nfv) in certain conditions . NMV is produced by the reaction of the amine moiety with both formaldehyde and formic acid in an Eschweiler-Clarke reaction, while NFV is formed by the reaction of formic acid alone with varenicline .

Pharmacokinetics

The pharmacokinetics of Varenicline, the parent compound of N-Formyl Varenicline, has been studied extensively. It exhibits linear pharmacokinetics following single- and multiple-dose administration . Varenicline’s total clearance is linearly related to its renal clearance . .

Result of Action

Its parent compound, varenicline, is known to reduce nicotine craving and withdrawal symptoms by modulating dopaminergic function at α4β2* nachrs

Action Environment

The action of N-Formyl Varenicline can be influenced by various environmental factors. For instance, in an osmotic, controlled-release (CR) formulation, the degradation of polyethylene glycol (PEG) used in an osmotic coating can lead to the formation of formaldehyde and formic acid, which can react with Varenicline to form N-Formyl Varenicline . The concentration of PEG in the coating and the presence of antioxidants in the coating and oxygen scavengers in the packaging can influence the stability of the drug .

Safety and Hazards

Propriétés

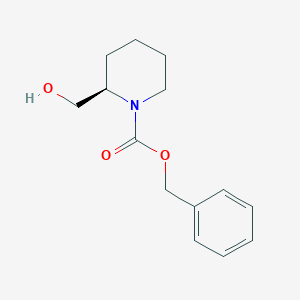

IUPAC Name |

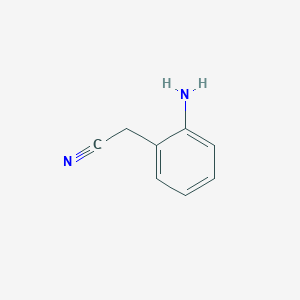

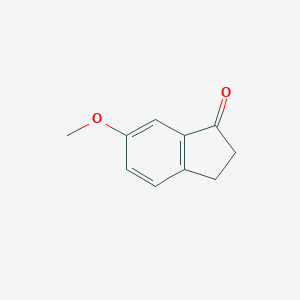

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXWKRXICPYTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437901 | |

| Record name | N-Formyl Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796865-82-2 | |

| Record name | N-Formyl Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-Formyl Varenicline in pharmaceutical analysis?

A1: N-Formyl Varenicline (NFV) is identified as a related impurity of Varenicline tartrate [, ]. This means it's a compound structurally similar to Varenicline that can arise during synthesis or storage. Detecting and quantifying NFV is crucial for quality control in Varenicline production to ensure drug safety and efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)